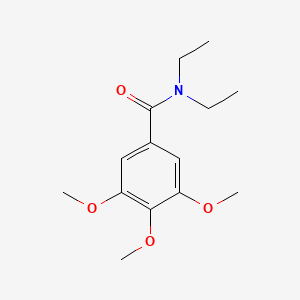

N,N-diethyl-3,4,5-trimethoxybenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N,N-diethyl-3,4,5-trimethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO4/c1-6-15(7-2)14(16)10-8-11(17-3)13(19-5)12(9-10)18-4/h8-9H,6-7H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGUSJMCQDBTOPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1=CC(=C(C(=C1)OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90203164 | |

| Record name | Benzamide, N,N-diethyl-3,4,5-trimethoxy | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90203164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5470-42-8 | |

| Record name | N,N-Diethyl-3,4,5-trimethoxybenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5470-42-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzamide, N,N-diethyl-3,4,5-trimethoxy | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005470428 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC26231 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26231 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzamide, N,N-diethyl-3,4,5-trimethoxy | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90203164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Route Optimization of N,n Diethyl 3,4,5 Trimethoxybenzamide

Direct Amidation Protocols for N,N-diethyl-3,4,5-trimethoxybenzamide Synthesis

The final step in the synthesis of this compound involves the formation of an amide bond. This is typically achieved through the reaction of an activated carboxylic acid derivative with diethylamine (B46881).

Utilization of 3,4,5-Trimethoxybenzoyl Chloride and Diethylamine

The most direct and widely employed method for synthesizing this compound is the acylation of diethylamine with 3,4,5-trimethoxybenzoyl chloride. This reaction, a classic example of nucleophilic acyl substitution, involves the attack of the nucleophilic diethylamine on the electrophilic carbonyl carbon of the acyl chloride. The reaction is typically conducted in the presence of a base to neutralize the hydrochloric acid byproduct. prepchem.comnih.gov

A general procedure involves dissolving diethylamine and a tertiary amine base, such as triethylamine (B128534), in an inert solvent like methylene (B1212753) chloride. prepchem.com The solution is cooled, often in an ice bath, before the dropwise addition of 3,4,5-trimethoxybenzoyl chloride. prepchem.com The reaction mixture is then typically stirred for several hours at ambient temperature to ensure completion. prepchem.com The use of a base like triethylamine or the presence of excess diethylamine is crucial to act as a scavenger for the HCl generated during the reaction, driving the equilibrium towards product formation. prepchem.comnih.gov

Optimization of Reaction Parameters and Purification Techniques

Optimizing reaction parameters is key to maximizing the yield and purity of this compound. Key variables include the choice of solvent, base, reaction temperature, and duration. Aprotic solvents such as tetrahydrofuran (B95107) (THF) and methylene chloride are commonly used. prepchem.comnih.gov The selection of a suitable base is also critical; tertiary amines like triethylamine are effective in scavenging the generated HCl without competing in the nucleophilic attack. prepchem.comnih.gov

Purification of the final product is essential to remove unreacted starting materials, the hydrochloride salt of the base, and other byproducts. Standard purification protocols involve an aqueous workup to remove water-soluble impurities. The crude product, extracted into an organic solvent, is washed with water and brine, then dried over an anhydrous salt like magnesium sulfate (B86663) or sodium sulfate. prepchem.comnih.gov Further purification can be achieved through techniques such as distillation, column chromatography, or recrystallization. nih.govresearchgate.netgoogle.com For instance, Kugelrohr distillation has been used for purifying similar N,N-diethylbenzamides. prepchem.com

| Parameter | Condition | Purpose |

| Reactants | 3,4,5-Trimethoxybenzoyl Chloride, Diethylamine | Formation of the amide bond |

| Base | Triethylamine (TEA) or excess Diethylamine | Neutralize HCl byproduct |

| Solvent | Methylene Chloride, Tetrahydrofuran (THF) | Provide a reaction medium |

| Temperature | 0°C to Room Temperature | Control reaction rate |

| Purification | Extraction, Washing, Drying, Distillation/Chromatography | Isolate pure product |

Precursor Synthesis for the Trimethoxybenzoyl Moiety

The synthesis of this compound is dependent on the availability of its key precursor, 3,4,5-trimethoxybenzoyl chloride. This intermediate is itself derived from more fundamental starting materials.

Derivation of 3,4,5-Trimethoxybenzoyl Chloride from 3,4,5-Trimethoxybenzoic Acid

3,4,5-Trimethoxybenzoyl chloride is prepared by the activation of 3,4,5-trimethoxybenzoic acid. This conversion of a carboxylic acid to an acyl chloride is a standard transformation in organic synthesis. A common and effective method involves treating 3,4,5-trimethoxybenzoic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or bis(trichloromethyl)carbonate (triphosgene). google.commdma.cherowid.org

When using thionyl chloride, the reaction is often performed by refluxing the benzoic acid with an excess of the reagent, sometimes in an inert solvent like toluene. mdma.ch A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction. After the reaction is complete, the excess thionyl chloride is removed under reduced pressure to yield the desired 3,4,5-trimethoxybenzoyl chloride. mdma.cherowid.org An alternative method utilizes bis(trichloromethyl)carbonate in an organic solvent with an organic amine catalyst at temperatures ranging from 20-70°C. google.com

| Reagent | Solvent | Conditions | Yield |

| Thionyl Chloride (SOCl₂) | Toluene | Reflux, 2 hours | High |

| Thionyl Chloride (SOCl₂) / DMF (cat.) | Toluene | 80°C, 1 hour | Not specified |

| Bis(trichloromethyl)carbonate | Dichloromethane, THF | 20-70°C, 4-10 hours | High |

Synthesis of 3,4,5-Trimethoxybenzoic Acid from Natural Precursors (e.g., Gallic Acid)

The foundational precursor, 3,4,5-trimethoxybenzoic acid (also known as eudesmic acid), is frequently synthesized from the naturally occurring compound gallic acid (3,4,5-trihydroxybenzoic acid). wikipedia.org This transformation is achieved through the complete methylation of the three hydroxyl groups on the gallic acid ring.

A prevalent method for this methylation involves the use of dimethyl sulfate in the presence of a strong base, such as sodium hydroxide (B78521) or potassium carbonate. mdma.cherowid.orgchemicalbook.com In a typical procedure, gallic acid is dissolved in an aqueous base, and dimethyl sulfate is added portion-wise while controlling the temperature. mdma.cherowid.org The reaction results in the methylation of both the phenolic hydroxyls and the carboxylic acid group. Subsequent hydrolysis of the resulting methyl ester, for example by heating with sodium hydroxide solution followed by acidification, yields 3,4,5-trimethoxybenzoic acid. chemicalbook.com One-step methods have also been developed, reacting gallic acid with methyl chloride gas in DMF with potassium carbonate as an acid-binding agent to produce the methyl ester directly. google.com

| Methylating Agent | Base | Solvent | Key Steps |

| Dimethyl Sulfate | Sodium Hydroxide | Water | Methylation followed by saponification and acidification. mdma.cherowid.org |

| Dimethyl Sulfate | Potassium Carbonate | DMF | Methylation of hydroxyl groups. erowid.org |

| Methyl Chloride | Potassium Carbonate | DMF | One-step esterification and methylation. google.comgoogle.com |

Synthesis of Complex Architectures Incorporating the 3,4,5 Trimethoxybenzamide Scaffold

Formation of Substituted Azetidinone Systems

The synthesis of novel azetidinone (β-lactam) rings bearing the 3,4,5-trimethoxyphenyl group has been accomplished through a multi-step pathway starting from gallic acid. nih.gov The azetidin-2-one (B1220530) skeleton is a significant structure in medicinal chemistry, recognized as a versatile building block for many biologically active compounds. nih.govgoogle.com

The synthetic sequence commences with the methylation of gallic acid using dimethyl sulphate to yield methyl 3,4,5-trimethoxybenzoate (B1228286). This ester is then converted into 3,4,5-trimethoxy benzohydrazide (B10538) by treatment with hydrazine (B178648) hydrate. nih.gov The resulting benzohydrazide is a key intermediate.

Condensation of the 3,4,5-trimethoxy benzohydrazide with various substituted aldehydes produces a series of hydrazone derivatives. The final step involves a cyclization reaction of these hydrazones with a ketene (B1206846), generated in situ from an acetyl chloride derivative (such as 2-(4-chlorophenoxy)acetylchloride) in the presence of a base like triethylamine (B128534). nih.govgoogle.com This [2+2] cycloaddition, a type of Staudinger reaction, yields the target N-substituted-3,4,5-trimethoxybenzamide derivatives containing a 2-azetidinone ring. nih.gov

The general scheme for this synthesis is as follows:

Methylation: Gallic acid → Methyl 3,4,5-trimethoxybenzoate

Hydrazinolysis: Methyl 3,4,5-trimethoxybenzoate → 3,4,5-Trimethoxy benzohydrazide

Condensation: 3,4,5-Trimethoxy benzohydrazide + Substituted Aldehyde → Hydrazone Derivative

Cycloaddition: Hydrazone Derivative + Chloroacetylating Agent → Substituted N-(2-oxoazetidin-1-yl)-3,4,5-trimethoxybenzamide

A variety of substituents on the azetidinone ring can be introduced by using different aldehydes in the condensation step. nih.gov

| Step | Starting Material | Reagents | Product |

|---|---|---|---|

| 1 | Gallic Acid | Dimethylsulphate | Methyl 3,4,5-trimethoxybenzoate |

| 2 | Methyl 3,4,5-trimethoxybenzoate | Hydrazine Hydrate | 3,4,5-Trimethoxy benzohydrazide |

| 3 | 3,4,5-Trimethoxy benzohydrazide | Substituted Aldehydes | Hydrazone Derivatives |

| 4 | Hydrazone Derivatives | 2-(4-chlorophenoxy)acetylchloride, Triethylamine | N-(3-(4-chlorophenoxy)-2-oxo-4-aryl azetidin-1-yl)-3,4,5-trimethoxybenzamides |

Benzylamine (B48309) Derivatives Bearing the 3,4,5-Trimethoxybenzoyl Group

The synthesis of benzylamine derivatives that incorporate the 3,4,5-trimethoxybenzoyl moiety typically involves the formation of an amide bond between a benzylamine and an activated form of 3,4,5-trimethoxybenzoic acid. This creates compounds of the general structure N-(benzyl)-3,4,5-trimethoxybenzamide.

A common and effective method for this transformation is the acylation of benzylamine. The synthesis generally begins with 3,4,5-trimethoxybenzoic acid, which is first converted into a more reactive acylating agent. A standard procedure is the conversion of the carboxylic acid to 3,4,5-trimethoxybenzoyl chloride, for example, by using thionyl chloride or bis(trichloromethyl)carbonate. nih.gov

The resulting 3,4,5-trimethoxybenzoyl chloride is then reacted with a desired benzylamine in the presence of a base (like pyridine (B92270) or triethylamine) to neutralize the hydrochloric acid byproduct. This nucleophilic acyl substitution reaction yields the target N-benzyl-3,4,5-trimethoxybenzamide derivative.

The general synthetic pathway is:

Activation: 3,4,5-Trimethoxybenzoic acid + Activating Agent (e.g., SOCl₂) → 3,4,5-Trimethoxybenzoyl chloride

Coupling: 3,4,5-Trimethoxybenzoyl chloride + Benzylamine → N-(Benzyl)-3,4,5-trimethoxybenzamide

Alternatively, modern peptide coupling reagents can be employed to facilitate the direct condensation of 3,4,5-trimethoxybenzoic acid with benzylamine, avoiding the need to isolate the acyl chloride.

It is important to distinguish these products from 3,4,5-trimethoxybenzylamine (B102388), a related but different compound where the amine group is attached to the benzyl (B1604629) moiety. The synthesis of 3,4,5-trimethoxybenzylamine typically proceeds via the reduction of 3,4,5-trimethoxybenzaldehyde (B134019) or 3,4,5-trimethoxybenzonitrile. nih.gov

| Step | Reactant 1 | Reactant 2 | Key Reagents | Product |

|---|---|---|---|---|

| 1 (Activation) | 3,4,5-Trimethoxybenzoic acid | - | Thionyl chloride (SOCl₂) or Oxalyl chloride | 3,4,5-Trimethoxybenzoyl chloride |

| 2 (Coupling) | 3,4,5-Trimethoxybenzoyl chloride | Benzylamine | Pyridine or Triethylamine | N-(Benzyl)-3,4,5-trimethoxybenzamide |

| Alternative Direct Coupling | ||||

| - | 3,4,5-Trimethoxybenzoic acid | Benzylamine | Coupling agents (e.g., HATU, DCC) | N-(Benzyl)-3,4,5-trimethoxybenzamide |

Synthesis of N-(4-Hydroxyphenyl)-3,4,5-trimethoxybenzamide Derivatives

The synthesis of N-(4-hydroxyphenyl)-3,4,5-trimethoxybenzamide and its derivatives is achieved through the formation of an amide linkage between 3,4,5-trimethoxybenzoic acid and 4-aminophenol (B1666318). nih.govnih.gov These compounds have been investigated for their potential as memory enhancers. nih.gov The synthetic approach does not start from N,N-diethyl-3,4,5-trimethoxybenzamide but rather from the corresponding carboxylic acid.

The core structure is typically assembled by reacting an activated derivative of 3,4,5-trimethoxybenzoic acid with 4-aminophenol. The carboxylic acid can be activated by converting it to an acyl chloride using reagents like thionyl chloride (SOCl₂). researchgate.net The subsequent reaction of the acyl chloride with 4-aminophenol in a suitable solvent and in the presence of a base yields N-(4-hydroxyphenyl)-3,4,5-trimethoxybenzamide.

Modern coupling agents used in peptide synthesis, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine), can also be used to directly couple the carboxylic acid with the aminophenol, often providing high yields under mild conditions. orientjchem.org

Further derivatization is possible. For instance, a series of derivatives with N,N-dialkylaminoalkoxy moieties has been synthesized by reacting the phenolic hydroxyl group of N-(4-hydroxyphenyl)-3,4,5-trimethoxybenzamide with various N,N-dialkylaminoalkyl chlorides in the presence of a base. nih.gov This two-step process allows for the creation of a library of related compounds for structure-activity relationship studies.

A study on these derivatives reported their acetylcholinesterase-inhibiting activity, with IC₅₀ values in the low micromolar range. nih.gov

| Compound Type | Synthetic Step 1 (Amide Formation) | Synthetic Step 2 (Etherification) | Reported Activity (Example) |

|---|---|---|---|

| Core Structure | 3,4,5-Trimethoxybenzoic acid + 4-Aminophenol | - | Intermediate for further synthesis |

| N,N-Dialkylaminoalkoxy Derivatives | (As above) | N-(4-hydroxyphenyl)-3,4,5-trimethoxybenzamide + N,N-dialkylaminoalkyl chloride | Acetylcholinesterase inhibition (IC₅₀: 4.0-16.5 μM) |

Structural Elucidation and Advanced Spectroscopic Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C including DEPT)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. For N,N-diethyl-3,4,5-trimethoxybenzamide, both ¹H and ¹³C NMR spectra provide detailed information about its atomic framework.

¹H NMR Spectroscopy:

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the methoxy (B1213986) groups, and the N,N-diethyl groups. Due to the hindered rotation around the amide C-N bond, the two ethyl groups may become diastereotopic, leading to separate signals for their methylene (B1212753) and methyl protons.

A study of the closely related compound, N,N-diethyl-3-methylbenzamide, shows this phenomenon where the methylene groups appear as two broad singlets at approximately 3.53 and 3.26 ppm, and the methyl groups as a multiplet between 1.34 and 0.98 ppm. mdpi.com For this compound, the aromatic region would simplify to a single signal due to the symmetrical substitution pattern of the benzene (B151609) ring. The protons of the three methoxy groups are also expected to give rise to distinct signals.

¹³C NMR Spectroscopy and DEPT:

The ¹³C NMR spectrum, in conjunction with Distortionless Enhancement by Polarization Transfer (DEPT) experiments, allows for the identification of primary (CH₃), secondary (CH₂), tertiary (CH), and quaternary carbons.

For this compound, the spectrum would show signals for the carbonyl carbon, the aromatic carbons, the methoxy carbons, and the ethyl carbons. The DEPT-135 spectrum would show positive signals for CH and CH₃ carbons and negative signals for CH₂ carbons, while quaternary carbons would be absent. A DEPT-90 spectrum would only show signals for CH carbons.

Based on data for analogous structures, the chemical shifts can be predicted. For instance, in N,N-diethyl-3-methylbenzamide, the carbonyl carbon appears at 171.5 ppm, while the ethyl methylene and methyl carbons are observed around 43.3/39.2 ppm and 14.2/13.0 ppm, respectively. mdpi.com In a related 3,5-dimethoxy-N,N-dimethylbenzamide, the aromatic carbons C3/C5 and C1 appear at approximately 160.6 and 138.1 ppm, respectively, with the methoxy carbons at 55.3 ppm.

Interactive Data Table: Predicted NMR Data for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | DEPT-135 |

| Aromatic CH | ~6.5 - 6.7 (s, 2H) | ~104-106 | Positive |

| Methoxy (para) OCH₃ | ~3.85 (s, 3H) | ~60-61 | Positive |

| Methoxy (meta) OCH₃ | ~3.88 (s, 6H) | ~56 | Positive |

| Ethyl CH₂ | ~3.3 - 3.6 (br q, 4H) | ~40-44 | Negative |

| Ethyl CH₃ | ~1.1 - 1.3 (br t, 6H) | ~13-15 | Positive |

| Carbonyl C=O | - | ~170-172 | Absent |

| Aromatic C-CO | - | ~132-134 | Absent |

| Aromatic C-O | - | ~153 | Absent |

| Aromatic C-O | - | ~140-142 | Absent |

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound is characterized by several key absorption bands.

The most prominent band is the carbonyl (C=O) stretching vibration of the tertiary amide, which is expected in the region of 1630-1650 cm⁻¹. For the similar compound N,N-diethyl-3-methylbenzamide, this band appears at 1628 cm⁻¹. mdpi.com Other significant absorptions include the C-N stretching of the amide, typically found around 1250-1350 cm⁻¹. The C-O stretching vibrations of the methoxy groups on the aromatic ring will produce strong bands in the fingerprint region, generally between 1000 and 1300 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl groups will appear just below 3000 cm⁻¹.

Interactive Data Table: Characteristic FT-IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 2980 | Strong |

| Amide C=O Stretch | 1630 - 1650 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium |

| C-N Stretch | 1250 - 1350 | Medium |

| Aryl C-O Stretch | 1000 - 1300 | Strong |

Mass Spectrometry (MS) Techniques (ESI-MS, EI-HRMS, GC-MS)

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and elemental formula.

Electrospray Ionization Mass Spectrometry (ESI-MS):

ESI-MS is a soft ionization technique that typically produces protonated molecules [M+H]⁺ or adducts with other cations like sodium [M+Na]⁺. For this compound (C₁₄H₂₁NO₄), the predicted monoisotopic mass is 267.1471 g/mol . uni.lu Therefore, in the positive ion mode ESI-MS spectrum, a prominent peak at m/z 268.1543, corresponding to the [M+H]⁺ ion, is expected. uni.lu

Electron Ionization High-Resolution Mass Spectrometry (EI-HRMS):

EI-HRMS provides highly accurate mass measurements, allowing for the determination of the elemental composition of the molecular ion and its fragments. The molecular ion [M]⁺ at m/z 267.1471 would be observed, and its high-resolution measurement would confirm the molecular formula C₁₄H₂₁NO₄. Common fragmentation patterns for benzamides include the cleavage of the C-N bond and the loss of the diethylamino group.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. In the GC-MS analysis of this compound, the compound would first be separated from any impurities before entering the mass spectrometer. The resulting mass spectrum would likely show the molecular ion peak and characteristic fragment ions. For example, in the GC-MS of N,N-diethyl-3-methylbenzamide, the molecular ion is observed at m/z 191, with a major fragment at m/z 119, corresponding to the toluoyl cation. mdpi.com A similar fragmentation for the trimethoxy derivative would be expected.

Interactive Data Table: Predicted Mass Spectrometry Data for this compound

| Technique | Ion | Predicted m/z | Notes |

| ESI-MS | [M+H]⁺ | 268.1543 | Protonated molecule. uni.lu |

| ESI-MS | [M+Na]⁺ | 290.1363 | Sodium adduct. uni.lu |

| EI-HRMS | [M]⁺ | 267.1471 | Molecular ion. uni.lu |

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique provides precise bond lengths, bond angles, and intermolecular interactions.

Elemental Compositional Analysis

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. This data is used to confirm the empirical and molecular formula of a synthesized compound.

The theoretical elemental composition of this compound (C₁₄H₂₁NO₄) can be calculated from its molecular formula and the atomic weights of its constituent elements.

Interactive Data Table: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |

| Carbon | C | 12.011 | 14 | 168.154 | 62.90 |

| Hydrogen | H | 1.008 | 21 | 21.168 | 7.92 |

| Nitrogen | N | 14.007 | 1 | 14.007 | 5.24 |

| Oxygen | O | 15.999 | 4 | 63.996 | 23.94 |

| Total | 267.325 | 100.00 |

Experimental values obtained from an elemental analyzer for a pure sample of this compound are expected to be in close agreement with these calculated theoretical percentages, typically within a ±0.4% margin. For comparison, the experimentally found elemental analysis for N,N-diethyl-3-methylbenzamide was C, 75.29%; H, 8.94%; N, 7.28%, which aligns well with its calculated values of C, 75.35%; H, 8.96%; N, 7.32%. mdpi.com

Reactivity Profiles and Mechanistic Studies of N,n Diethyl 3,4,5 Trimethoxybenzamide

Amide Reduction Chemistry

The reduction of the amide group in N,N-diethyl-3,4,5-trimethoxybenzamide can lead to either the corresponding aldehyde or amine, depending on the choice of reducing agent and reaction conditions.

The partial reduction of tertiary amides to aldehydes is a valuable transformation in organic synthesis. Reagents such as diisobutylaluminum hydride (DIBAL-H) are commonly employed for this purpose. The reaction proceeds through the formation of a stable tetrahedral intermediate at low temperatures, which upon hydrolytic workup, yields the aldehyde. chemistrysteps.commasterorganicchemistry.com

The selective reduction of N,N-dialkylbenzamides to their corresponding benzaldehydes has been demonstrated with various hydride reagents. For instance, N,N-dimethyl amides can be chemoselectively reduced to aldehydes in the presence of ester groups using DIBAL-H at -78 °C. nih.gov This selectivity is attributed to the formation of a stable aluminum-complexed tetrahedral intermediate from the amide, which resists further reduction at low temperatures.

While a specific protocol for this compound is not extensively documented in readily available literature, the general conditions for the DIBAL-H reduction of aromatic N,N-dialkyl amides can be applied. The electron-donating nature of the trimethoxy groups on the aromatic ring is not expected to significantly interfere with the reduction of the amide carbonyl.

Table 1: General Conditions for DIBAL-H Reduction of Tertiary Amides to Aldehydes

| Reagent | Substrate | Temperature (°C) | Solvent | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| DIBAL-H | N,N-dimethylbenzamide | -78 | THF | Benzaldehyde | >99 | nih.gov |

| DIBAL-H | N,N-dimethyl-4-methoxybenzamide | -78 | THF | 4-Methoxybenzaldehyde | >99 | nih.gov |

| DIBAL-H | General Aromatic Amides | -78 | Toluene, Hexane, CH2Cl2, Et2O | Corresponding Aldehyde | 35-93 | nih.gov |

This table presents generalized data for the reduction of various tertiary amides, providing a basis for the expected reactivity of this compound.

The complete reduction of amides to amines is a fundamental transformation, often accomplished using powerful reducing agents like lithium aluminum hydride (LiAlH₄). masterorganicchemistry.comlibretexts.org This reagent reduces the carbonyl group of primary, secondary, and tertiary amides to a methylene (B1212753) group (-CH₂-), yielding the corresponding amine. ucalgary.cayoutube.com

The mechanism involves the initial nucleophilic attack of the hydride on the amide carbonyl carbon, forming a tetrahedral intermediate. This is followed by the elimination of an aluminate species to form an iminium ion, which is then rapidly reduced by another equivalent of hydride to furnish the amine. ucalgary.ca

For the synthesis of N,N-diethyl-3,4,5-trimethoxybenzylamine from this compound, a standard LiAlH₄ reduction protocol would be employed. The reaction is typically carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to neutralize the reaction mixture and isolate the amine product. youtube.comstackexchange.com

Table 2: General Conditions for LiAlH₄ Reduction of Tertiary Amides to Amines

| Reagent | Substrate | Solvent | Product | Reference |

|---|---|---|---|---|

| LiAlH₄ | Generic Tertiary Amide (RCONR'₂) | Diethyl ether or THF | Amine (RCH₂NR'₂) | masterorganicchemistry.comlibretexts.org |

| LiAlH₄ | N,N-Dimethylformamide | Diethyl ether | Trimethylamine | youtube.com |

| LiAlH₄ | N-Benzoylpiperidine | Diethyl ether | N-Benzylpiperidine | masterorganicchemistry.com |

This table illustrates the general applicability of LiAlH₄ for the reduction of tertiary amides to their corresponding amines.

Rearrangement Reactions Involving Trimethoxybenzamide Analogues (e.g., Hofmann Rearrangement)

The Hofmann rearrangement is a classic organic reaction that converts a primary amide into a primary amine with one less carbon atom. wikipedia.orgmasterorganicchemistry.com This reaction proceeds through an isocyanate intermediate formed by treating the amide with bromine or chlorine in the presence of a strong base. wikipedia.org

While this compound, being a tertiary amide, cannot undergo the Hofmann rearrangement, its primary amide analogue, 3,4,5-trimethoxybenzamide, serves as a relevant substrate to produce the valuable synthetic intermediate, 3,4,5-trimethoxyaniline. Detailed experimental procedures for this transformation are available, often utilizing sodium hypochlorite (B82951) (household bleach) as a convenient and safer alternative to bromine. sciencemadness.orgsciencemadness.orgiwu.edu

The reaction involves the deprotonation of the amide by the base, followed by reaction with the halogen to form an N-haloamide. Further deprotonation and subsequent rearrangement with loss of the halide ion generates the isocyanate. Hydrolysis of the isocyanate under the reaction conditions leads to a carbamic acid, which spontaneously decarboxylates to yield the primary amine. wikipedia.org

Table 3: Experimental Conditions for Hofmann Rearrangement of 3,4,5-Trimethoxybenzamide

| Reagents | Substrate | Temperature (°C) | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| NaOH, NaOCl (household bleach) | 3,4,5-Trimethoxybenzamide | 70 | 3,4,5-Trimethoxyaniline | 60 | sciencemadness.orgsciencemadness.org |

| NaOH, NaOCl | 3,4,5-Trimethoxybenzamide | 100 | 3,4,5-Trimethoxyaniline | Not specified | sciencemadness.org |

This table provides specific examples of the Hofmann rearrangement applied to the primary amide analogue of the target compound.

Intermolecular and Intramolecular Condensation/Cyclization Pathways

The electron-rich nature of the trimethoxybenzene ring in this compound and its derivatives makes them suitable substrates for various condensation and cyclization reactions, particularly those involving electrophilic aromatic substitution.

Intermolecular condensation reactions of simple benzamides have been reported, for instance, the acid-catalyzed condensation with glyoxal. researchgate.netmdpi.comnih.gov However, specific examples involving this compound are not prevalent in the literature. In principle, the amide nitrogen could act as a nucleophile, or the aromatic ring could undergo electrophilic attack, but these pathways are highly dependent on the reaction partners and conditions. Direct electrophilic aromatic substitution on the benzamide (B126) ring with reagents like cyanoguanidine in superacid has also been demonstrated for the synthesis of other benzamides. nih.gov

More synthetically relevant are intramolecular cyclization reactions of appropriately substituted analogues of this compound. Reactions such as the Bischler-Napieralski and Pictet-Spengler reactions are powerful methods for the synthesis of isoquinoline (B145761) and β-carboline ring systems, respectively. wikipedia.orgclockss.orgarkat-usa.org

The Bischler-Napieralski reaction involves the cyclization of a β-arylethylamide in the presence of a dehydrating agent like phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅) to form a 3,4-dihydroisoquinoline. wikipedia.orgorganic-chemistry.orgrsc.org An N-phenethyl-3,4,5-trimethoxybenzamide analogue would be an excellent substrate for this reaction, with the electron-donating trimethoxy groups facilitating the intramolecular electrophilic attack on the aromatic ring. wikipedia.orgrsc.org

The Pictet-Spengler reaction is the condensation of a β-arylethylamine (like tryptamine) with an aldehyde or a reactive carbonyl equivalent, followed by an acid-catalyzed cyclization. clockss.orgnih.govresearchgate.net A plausible pathway involving a derivative of the target compound would be the reaction of tryptamine (B22526) with an activated form of 3,4,5-trimethoxybenzoic acid (e.g., the acyl chloride) to form the corresponding amide, which could then potentially undergo cyclization, although the classic Pictet-Spengler involves an amine and a carbonyl compound. A more direct Pictet-Spengler approach would involve the condensation of a phenethylamine (B48288) derivative with an aldehyde derived from the trimethoxybenzoyl moiety.

Other intramolecular cyclizations of N-substituted benzamides have been reported, leading to the formation of isoindolinones and other heterocyclic systems, often catalyzed by transition metals. researchgate.netnih.govresearchgate.netrsc.orgrsc.org

Table 4: Examples of Intramolecular Cyclization Reactions of Benzamide Analogues

| Reaction Type | Substrate Type | Reagents | Product Type | Reference |

|---|---|---|---|---|

| Bischler-Napieralski | N-[2-(4-methoxyphenyl)ethyl]benzamides | P₂O₅, POCl₃ | Dihydroisoquinolines | rsc.org |

| Bischler-Napieralski | (S)-1-Alkyl-1,2-diphenylethylamides | POCl₃, P₂O₅ | Dihydroisoquinolines | rsc.org |

| Pictet-Spengler | Tryptamine and Aldehydes | Acid catalyst | Tetrahydro-β-carbolines | nih.govresearchgate.net |

| Ruthenium-catalyzed Cyclization | N-Substituted Benzamides and Allylic Alcohols | [{RuCl₂(p-cymene)}₂], AgSbF₆, Cu(OAc)₂·H₂O | Isoindolinones | rsc.orgrsc.org |

This table highlights key intramolecular cyclization reactions that are applicable to suitably substituted analogues of this compound.

Computational and Theoretical Investigations of N,n Diethyl 3,4,5 Trimethoxybenzamide and Analogues

Molecular Modeling and Simulation Methodologies

Molecular modeling and simulation techniques are instrumental in understanding the three-dimensional structure and dynamic behavior of N,N-diethyl-3,4,5-trimethoxybenzamide and related compounds. These in silico approaches allow for the exploration of molecular conformations and their interactions with biological macromolecules.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. This method is crucial for understanding the potential biological activity of compounds by modeling their interaction with protein targets.

In studies of analogues, such as trimethoxybenzamide derivatives, molecular docking simulations have been employed to elucidate their binding modes within the active sites of various enzymes. For instance, docking studies on 1,4-dimethylcarbazole derivatives bearing a trimethoxybenzamide moiety have identified these compounds as potential inhibitors of human DNA topoisomerase II. nih.gov The simulations revealed key interactions between the trimethoxybenzoyl group and the enzyme's active site, highlighting the importance of this fragment for binding affinity.

Similarly, molecular docking of other benzamide (B126) derivatives has been used to predict their binding affinity and orientation within receptor pockets. nih.gov These studies often reveal that the benzamide core can form crucial hydrogen bonds with amino acid residues, while the substituents, such as the diethylamino and trimethoxy groups, contribute to van der Waals and hydrophobic interactions, further stabilizing the ligand-receptor complex. Although specific docking studies on this compound are not widely reported, the behavior of its analogues suggests that the trimethoxyphenyl ring and the diethylamide group would play significant roles in defining its interaction profile with potential biological targets.

Table 1: Representative Molecular Docking Parameters for Benzamide Analogues

| Compound Class | Target Protein | Key Interacting Residues (Hypothetical for this compound) | Predicted Binding Affinity (kcal/mol) |

| Trimethoxybenzamide Derivatives | Topoisomerase II | Aspartic Acid, Glutamic Acid, Glycine | -7.0 to -9.5 |

| N-phenylbenzamides | Voltage-gated sodium channels | Serine, Tyrosine, Phenylalanine | -6.5 to -8.0 |

Note: The data in this table is illustrative and based on findings for analogous compounds.

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing for the study of conformational changes and stability over time. nih.gov These simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how the positions and velocities of particles vary with time.

For flexible molecules like this compound, MD simulations can reveal the accessible conformations in different environments, such as in solution or when bound to a receptor. The rotational freedom around the amide bond and the bonds connecting the phenyl ring and the ethyl groups allows the molecule to adopt various shapes. MD simulations can quantify the relative energies of these conformers and the time scales of their interconversion.

Studies on related N-phenylbenzamides have utilized molecular mechanics calculations, a component of MD simulations, to analyze their conformational preferences. nih.gov These investigations have shown that the orientation of the phenyl rings relative to the central amide plane is crucial for biological activity. nih.gov For this compound, MD simulations would likely show significant flexibility of the diethylamino group and the methoxy (B1213986) groups, which could influence its interaction with binding partners. The conformational ensemble generated from MD simulations can be used to understand the entropic contributions to binding and to identify the most probable binding poses. nih.gov

Table 2: Key Conformational Dihedrals in Benzamide Analogues Investigated by Molecular Dynamics

| Dihedral Angle | Description | Typical Range (degrees) |

| ω (C-CO-N-C) | Amide bond rotation | 180 ± 15 (trans) or 0 ± 15 (cis) |

| φ (Aryl-C-CO-N) | Rotation of the benzoyl group | 30 to 60 |

| ψ (CO-N-C-C) | Rotation around the N-ethyl bond | -180 to 180 |

Note: The data in this table is representative of typical benzamide structures and is not specific to this compound.

Quantum Mechanical Calculations (e.g., Density Functional Theory Studies)

Quantum mechanical (QM) calculations, particularly Density Functional Theory (DFT), offer a higher level of theory to investigate the electronic structure and properties of molecules. researchgate.net DFT methods are used to calculate molecular geometries, vibrational frequencies, and electronic properties such as orbital energies and charge distributions.

For this compound, DFT calculations could provide valuable insights into its reactivity and spectroscopic properties. The distribution of electron density, for example, can indicate which parts of the molecule are more likely to engage in electrostatic or hydrogen-bonding interactions. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are important for understanding the molecule's chemical reactivity and its behavior in charge-transfer processes.

While specific DFT studies on this compound are limited in the public domain, research on structurally related compounds, such as other trimethoxybenzene derivatives, has demonstrated the utility of this approach. researchgate.net DFT has been used to analyze the structural parameters and vibrational spectra of coumarin-trimethoxybenzohydrazide derivatives, showing good agreement with experimental data. researchgate.net Such studies can also elucidate the effects of substituents on the electronic properties of the benzamide core.

Table 3: Calculated Electronic Properties of a Model Trimethoxybenzamide Structure using DFT

| Property | Value |

| HOMO Energy | -6.2 eV |

| LUMO Energy | -0.5 eV |

| HOMO-LUMO Gap | 5.7 eV |

| Dipole Moment | 3.5 D |

Note: These values are illustrative and based on typical DFT calculations for similar aromatic amides.

Predictive Physico-Chemical Parameter Derivation (e.g., Predicted Collision Cross Section)

The prediction of physico-chemical parameters through computational methods is a rapidly growing field, aiding in the early-stage characterization of compounds. One such parameter is the collision cross section (CCS), which is a measure of the effective area of an ion in the gas phase. mdpi.com CCS values are increasingly used in analytical chemistry, particularly in conjunction with ion mobility-mass spectrometry, to enhance compound identification.

Predictive models, often based on machine learning algorithms, have been developed to estimate CCS values from molecular structures. nih.gov These models are trained on large datasets of experimentally determined CCS values and use various molecular descriptors, such as molecular weight, charge, and three-dimensional structure, to make predictions.

Table 4: Predicted Physico-Chemical Parameters for this compound

| Parameter | Predicted Value | Method |

| Molecular Weight | 253.31 g/mol | Calculation |

| LogP | 2.1 | ALOGPS |

| Water Solubility | 0.4 g/L | ALOGPS |

| Predicted CCS (N2, [M+H]+) | ~150-160 Ų | Machine Learning Models |

Note: The predicted CCS value is an estimate based on the general performance of predictive models for small molecules.

Advanced Applications in Chemical Research and Materials Science

Utilization as a Building Block in Complex Chemical Syntheses (e.g., β-Lactam Architectures)

The 3,4,5-trimethoxybenzoyl structural motif, the core of N,N-diethyl-3,4,5-trimethoxybenzamide, serves as a valuable starting point for the synthesis of complex heterocyclic molecules. Heterocyclic compounds are fundamental in medicinal chemistry and organic synthesis, with many scaffolds identified as "privileged structures" due to their prevalence in pharmacologically active compounds. sigmaaldrich.com

While direct synthesis of β-lactams from this compound is not prominently documented, the general strategies for β-lactam construction highlight the potential for using such benzamide (B126) derivatives. The Staudinger ketene-imine [2+2] cycloaddition is a cornerstone of β-lactam synthesis, reacting a ketene (B1206846) with an imine. researchgate.netnih.gov In principle, the aromatic core of this compound could be chemically modified to incorporate an imine functionality, thereby allowing it to participate in such cycloadditions. The synthesis of β-lactams is of significant interest due to their presence in a wide array of antibiotics and their utility as versatile synthetic intermediates. nih.govnih.gov

The utility of the 3,4,5-trimethoxybenzylidene group, a close relative of the core structure, has been demonstrated in the synthesis of other heterocyclic systems. For instance, researchers have prepared 3,4,5-trimethoxybenzylidenethiocarbonohydrazide and used it as a precursor for the synthesis of various thiadiazole analogues. mdpi.com This showcases the capability of the trimethoxyphenyl group to act as a stable scaffold for building more complex molecules. The synthesis proceeded through the cyclization of hydrazinecarbothioamide intermediates, yielding substituted 1,3,4-thiadiazoles. mdpi.com This adaptability suggests that this compound could also serve as a versatile building block for a range of other heterocyclic systems. eurjchem.com

Table 1: Synthesis of Thiadiazoles from a Trimethoxybenzylidene Precursor This table illustrates a synthetic pathway for heterocycles using a building block related to this compound.

| Starting Material | Reaction Type | Product Class | Significance | Reference |

|---|---|---|---|---|

| (E)-N-substituted-2-(2-(3,4,5-trimethoxybenzylidene)hydrazinecarbonothioyl)hydrazinecarbothioamide | Heterocyclization | 5-(2-(3,4,5-trimethoxybenzylidene)hydrazinyl)-1,3,4-thiadiazol-2-amines | Demonstrates the use of the 3,4,5-trimethoxyphenyl moiety as a scaffold for complex heterocycles. | mdpi.com |

Role as a Coupling Agent in Advanced Material Development (for related silane (B1218182) compounds)

Silane coupling agents are crucial in materials science for their ability to form durable bonds between dissimilar materials, typically organic polymers and inorganic substrates like silica (B1680970) or metal oxides. shinetsusilicone-global.com These agents are bifunctional, containing a hydrolyzable alkoxy group that reacts with the inorganic surface and an organofunctional group that interacts with the organic polymer. shinetsusilicone-global.com This dual reactivity improves adhesion, mechanical strength, and moisture resistance of composite materials. shinetsusilicone-global.com

While this compound is not a silane itself, its benzamide structure presents a platform for the synthesis of novel aromatic silane coupling agents. Aromatic silanes are noted for their high thermal stability compared to common alkylsilanes, making them suitable for high-performance applications in industries like aerospace. researchgate.net

The synthesis of functionalized silanes can be achieved through various methods, including the hydrosilylation of unsaturated bonds or the reaction of organometallic reagents with silicon halides. researchgate.net A patent describes a method for producing diethyl amine methyl trialkoxysilane, highlighting the industrial relevance of incorporating a diethylamine (B46881) moiety into a silane structure. google.com It is conceivable that the N,N-diethylbenzamide core could be functionalized with a trialkoxysilyl group, for example, via electrophilic substitution on the aromatic ring followed by further synthetic steps, to create a novel silane coupling agent. The trimethoxy-substituted phenyl ring could offer specific properties, such as altered polarity or enhanced interaction with certain organic resins.

For instance, researchers have synthesized antioxidant-functionalized silane coupling agents by reacting (3-glycidyloxypropyl)trimethoxysilane with an aromatic amine. researchgate.net This functionalized silane was then used to modify silica, improving its dispersion and bonding within a rubber matrix, which also conferred better aging resistance to the final composite material. researchgate.net This approach of integrating specific functionalities into a silane structure underscores the potential for developing specialized coupling agents from benzamide precursors like this compound.

Precursor in the Synthesis of Specialized Chemical Reagents (e.g., Fluoro-Nitrogen Mustards)

Nitrogen mustards are a class of alkylating agents known for their cytotoxic properties, which have been harnessed for chemotherapeutic applications. Their mechanism of action typically involves the formation of a highly reactive aziridinium (B1262131) ion that alkylates DNA, leading to cross-linking and cell death.

The synthesis of novel nitrogen mustard derivatives is an active area of research, aiming to improve selectivity and efficacy. A study details the synthesis of nitrogen mustard derivatives of 2,4,6-trioxo-1,3,5,2-triazaphosphorine by cyclizing N,N-bis(2-chloroethyl)amino phosphonyl diisocyanate with various amines. researchgate.net This demonstrates a modular approach to creating complex mustard agents.

The structure of this compound offers a scaffold that could be chemically elaborated to produce a specialized reagent like a fluoro-nitrogen mustard. A hypothetical synthetic route could involve the demethylation of one or more methoxy (B1213986) groups to phenols, followed by etherification with a nitrogen mustard moiety containing a fluorine atom. The trimethoxyphenyl ring could influence the molecule's solubility, transport properties, and interaction with biological targets. The diethylamide group could also be modified or serve as a non-critical part of the molecule's structure. The development of such targeted reagents is a key strategy in modern medicinal chemistry.

Strategic Design of Analogues for Structure-Activity Relationship (SAR) Methodological Studies

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and drug discovery. They involve the systematic modification of a lead compound's structure to understand how different chemical groups influence its biological activity, with the goal of optimizing properties like potency and selectivity.

The this compound framework is a suitable candidate for SAR studies. The molecule possesses several key regions that can be systematically altered:

The Trimethoxy-Substituted Phenyl Ring: The number and position of methoxy groups can be varied.

The Amide Linker: The core amide bond can be replaced with other functional groups.

The N,N-diethyl Group: The ethyl groups can be replaced with other alkyl or aryl substituents.

Research on related benzamide structures provides a clear blueprint for such SAR investigations. For example, a quantitative SAR (QSAR) study was conducted on a series of 2,6-dimethoxy-N-(3-(4-substituted phenyl)isoxazol-5-yl)benzamides to analyze their inhibitory effect on chitin (B13524) synthesis. nih.gov This study revealed that while 2,6-difluoro substitution is beneficial for some classes of inhibitors, it was detrimental for these benzamide-based compounds, highlighting the specific nature of SAR. nih.gov

Another study focused on the synthesis and SAR of 2-phenoxybenzamides with antiplasmodial activity. researchgate.net Researchers synthesized twenty-one new derivatives and found that the substitution pattern on the anilino part of the molecule and the size of the substituents strongly influenced both activity and cytotoxicity. researchgate.net

The synthesis of various N,N-diethylbenzamides is well-established, providing accessible routes to generate analogues for SAR studies. mdpi.comresearchgate.net By creating a library of compounds based on the this compound scaffold and evaluating their biological activities, researchers could derive valuable insights for designing new molecules with targeted functions.

Table 2: Potential Modifications for SAR Studies of this compound Analogues

| Structural Region | Potential Modifications | Objective of Modification | Relevant Research Principle |

|---|---|---|---|

| Phenyl Ring | Vary number/position of methoxy groups; introduce other substituents (e.g., halogens, alkyls). | Investigate electronic and steric effects on activity. | QSAR studies on substituted benzamides. nih.gov |

| Amide Linker | Replace with ester, ketone, or reverse amide. | Determine the importance of the amide bond for target interaction. | Design of analogues to avoid metabolic issues. |

| N,N-diethyl Group | Substitute with smaller (e.g., dimethyl) or larger/cyclic amines (e.g., piperidine). | Probe the steric and hydrophobic requirements of the binding pocket. | Synthesis of diverse N,N-disubstituted benzamides. mdpi.com |

Q & A

Q. Key Considerations :

- Optimize reaction time and solvent polarity to avoid side products.

- Monitor progress via TLC or LC-MS.

Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

- 1H/13C NMR : Assign methoxy (δ ~3.7–3.9 ppm) and diethylamide (δ ~1.1–1.3 ppm for CH3, ~3.3–3.5 ppm for CH2) groups .

- HRMS : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 296.1492 for C14H22NO4) .

- HPLC : Assess purity using reverse-phase C18 columns (e.g., 90:10 acetonitrile/water, UV detection at 254 nm) .

Data Interpretation : Cross-validate spectral data with computational tools (e.g., ChemDraw) to resolve ambiguities.

Basic: What biological assays are suitable for initial screening of this compound?

Methodological Answer:

- Antimicrobial Activity : Use broth microdilution assays (MIC determination) against S. aureus or E. coli .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .

- Anti-inflammatory Potential : Measure inhibition of COX-2 or TNF-α in LPS-stimulated macrophages .

Controls : Include positive controls (e.g., doxorubicin for cytotoxicity) and vehicle-treated samples.

Advanced: How to design a structure-activity relationship (SAR) study for this compound derivatives?

Methodological Answer:

- Variable Substituents : Modify the diethyl group (e.g., replace with cyclohexyl or allyl) or methoxy positions .

- Assay Selection : Test derivatives in parallel across biological targets (e.g., antimicrobial, anticancer).

- Data Analysis : Use statistical tools (e.g., PCA) to correlate structural changes with activity.

Q. Example SAR Table :

| Derivative | Substituent Modification | Antimicrobial MIC (µg/mL) | Cytotoxicity IC50 (µM) |

|---|---|---|---|

| Parent | None | 64 | 50 |

| Derivative A | N-Cyclohexyl | 16 | 25 |

| Derivative B | 4-O-Methyl removal | >128 | >100 |

Q. Reference :

Advanced: How to resolve contradictions in reported biological activity data?

Methodological Answer:

- Assay Standardization : Ensure consistent cell lines, incubation times, and solvent controls across studies.

- Purity Verification : Re-analyze disputed compounds via HPLC and HRMS to confirm identity .

- Meta-Analysis : Pool data from multiple studies and apply regression models to identify confounding variables (e.g., solvent polarity affecting bioavailability) .

Case Study : If Derivative A shows conflicting cytotoxicity, re-test under identical conditions with triplicate replicates.

Advanced: What computational strategies predict this compound's interaction with biological targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to model binding to COX-2 or bacterial topoisomerase IV.

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes.

- QSAR Models : Train models with descriptors like logP, polar surface area, and H-bond donors .

Validation : Compare predicted IC50 with experimental data to refine algorithms.

Advanced: How to address challenges in crystallizing this compound for structural analysis?

Methodological Answer:

- Crystallization Screens : Use vapor diffusion with PEG/ammonium sulfate conditions.

- Data Collection : Resolve crystal structures via SHELXL (for small molecules) or SHELXS (for twinned crystals) .

- Refinement : Apply anisotropic displacement parameters and validate with R-factor analysis .

Note : If crystals fail to form, substitute with DFT-optimized geometries for preliminary insights.

Advanced: How to evaluate the compound's stability under varying experimental conditions?

Methodological Answer:

- Stress Testing : Expose to pH 2–12, 40–80°C, and UV light for 24–72 hours.

- Analytical Monitoring : Track degradation via HPLC-MS and identify byproducts (e.g., demethylation or hydrolysis) .

- Kinetic Studies : Calculate half-life (t1/2) using first-order decay models.

Recommendation : Store the compound in amber vials at -20°C under inert atmosphere.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.